(3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol
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Overview
Description
(3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol is a heterocyclic compound that features a pyrrolo[1,2-b]pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an acylating agent, followed by iodination and reduction steps. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as cesium carbonate (Cs2CO3) under controlled temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the iodine atom or to modify the pyrrolo[1,2-b]pyrazole ring.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one: This compound shares a similar core structure but differs in its functional groups and biological activities.
Pyrrolo[3,2-b]pyrrole-1,4-diones: These compounds have a similar pyrrole-based structure and are known for their diverse chemical reactivity and biological activities.
Uniqueness
What sets (3-Iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol apart is its unique combination of the pyrrolo[1,2-b]pyrazole core with an iodine substituent and a hydroxyl group. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds .
Properties
Molecular Formula |
C7H9IN2O |
---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
(3-iodo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol |
InChI |
InChI=1S/C7H9IN2O/c8-7-5(4-11)9-10-3-1-2-6(7)10/h11H,1-4H2 |
InChI Key |
MXQNCCGVWQCENR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NN2C1)CO)I |
Origin of Product |
United States |
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